Benzoyl glucuronide

Acyl glucuronide stability Anomerization kinetics Drug metabolite reactivity

Procure Benzoyl glucuronide (CAS 19237-53-7) as a high-purity, non-interchangeable reference standard for critical DMPK and analytical applications. As a prototypical 1-β-O-acyl glucuronide (βGA), its specific benzoyl moiety dictates unique degradation kinetics and reactivity, which are exquisitely sensitive to structural and electronic properties. This makes it essential for establishing validated LC-MS/MS methods for ANDAs, providing a foundational baseline for QSAR models, and studying acyl migration and protein binding mechanisms. Ensure your research is traceable and reproducible by selecting this specific, reactivity-defined standard, which is distinct from other acyl glucuronides or hippurate.

Molecular Formula C13H14O8
Molecular Weight 298.24 g/mol
CAS No. 19237-53-7
Cat. No. B031462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl glucuronide
CAS19237-53-7
SynonymsGlucopyranuronic Acid 1-Benzoate;  β-D-Glucopyranuronic Acid 1-Benzoate; _x000B_Benzoic Acid glucuronide;  Benzoic Acid β-D-glucuronide;  Benzoyl Glucuronide;  Benzoyl-β-D-glucuronide; 
Molecular FormulaC13H14O8
Molecular Weight298.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C13H14O8/c14-7-8(15)10(11(17)18)20-13(9(7)16)21-12(19)6-4-2-1-3-5-6/h1-5,7-10,13-16H,(H,17,18)/t7-,8-,9+,10-,13-/m0/s1
InChIKeyNLOPFVNXNMEEDI-UNLLLRGISA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl Glucuronide (CAS 19237-53-7): A Fundamental 1-β-O-Acyl Glucuronide Reference Metabolite for Drug Metabolism and Reactivity Studies


Benzoyl glucuronide (CAS 19237-53-7), specifically the 1-β-O-benzoyl isomer, is a glucosiduronic acid conjugate formed via the Phase II metabolism of benzoic acid [1]. As a prototypical 1-β-O-acyl glucuronide (βGA), it serves as a foundational model compound for investigating the inherent chemical reactivity, stability, and potential protein binding of this important class of drug metabolites [2]. The compound is a human metabolite, generated in the liver by UDP-glucuronosyltransferase enzymes to enhance the water solubility and renal excretion of benzoic acid [3].

Why Benzoyl Glucuronide Cannot Be Replaced by a Generic Acyl Glucuronide or Alternative Conjugate in Critical Assays


The class of 1-β-O-acyl glucuronides is defined by a high degree of structural and electronic heterogeneity that directly dictates each metabolite's unique chemical fate and potential for toxicity. Simple substitution of benzoyl glucuronide with another acyl glucuronide (e.g., from a different carboxylic acid drug) or an alternative conjugate like hippurate is scientifically invalid. The degradation rate constant (k) and subsequent reactivity, which govern acyl migration and covalent protein binding, are exquisitely sensitive to the electronic and steric properties of the specific aglycone (the benzoyl moiety) [1]. For instance, the degradation rate for a series of benzoyl glucuronides was shown to be strongly influenced by the nature of the substituent on the benzoyl ring [2]. This structure-dependent reactivity directly impacts experimental outcomes in stability, toxicology, and quantitative bioanalysis, making benzoyl glucuronide a non-interchangeable, specific reagent.

Quantitative Comparative Evidence for the Scientific Selection of Benzoyl Glucuronide


Beta-Anomer Confers Superior Stability: 40-Fold Slower Degradation Compared to Alpha-Anomer Under Physiological Conditions

1-β-O-Benzoyl glucuronide (BAGA) demonstrates significantly greater stability against degradation at physiological pH and temperature compared to its 1-α-O-benzoyl isomer. This difference is critical for ensuring analyte integrity during in vitro incubation and bioanalysis [1].

Acyl glucuronide stability Anomerization kinetics Drug metabolite reactivity

Degradation Rate of Benzoyl Glucuronide Is a Baseline Reference for Electronic Substituent Effects

The degradation rate of 1-β-O-benzoyl glucuronide serves as a foundational data point in quantitative structure-activity relationship (QSAR) models that predict the reactivity of other substituted benzoyl glucuronides. Its unsubstituted nature provides the reference point against which the electronic effects of substituents are measured and modeled [1].

QSAR Drug metabolism Reactivity prediction

Methyl Ester of Benzoyl Glucuronide Shows Equivalent Linkage Cleavage Rate, Validating Use of Protected Derivatives in Synthesis

The 1-β-O-benzoyl linkage in benzoyl glucuronide exhibits a degradation rate that is unaffected by esterification of the glucuronic acid carboxyl group. This finding validates a common synthetic strategy for producing protected glucuronide derivatives for use as analytical standards or in prodrug research [1].

Synthetic chemistry Prodrug design Metabolite synthesis

Benzoyl Glucuronide's Reactivity is Benchmark for Understanding Covalent Protein Binding and Idiosyncratic Toxicity

As a prototypical acyl glucuronide, benzoyl glucuronide's electrophilic reactivity and its propensity for acyl migration and subsequent covalent protein binding is a well-characterized model for assessing the potential for adverse drug reactions (ADRs) associated with carboxylic acid-containing drugs [1]. Its reactivity profile, governed by the electronic properties of the benzoyl moiety, serves as a benchmark for evaluating more complex drug glucuronides [2].

Drug safety Idiosyncratic toxicity Metabolite profiling

Benzoyl Glucuronide is a Required Analytical Standard for Method Development and Validation of Benzoic Acid Metabolites

Benzoyl glucuronide is specifically supplied for use as a reference standard in the development and validation of analytical methods for benzoic acid and its metabolites. This is a critical requirement for Abbreviated New Drug Applications (ANDA) and during commercial production, where regulatory compliance mandates the use of well-characterized reference materials .

Analytical method validation Reference standard Bioanalysis

Benzoyl Glucuronide Contributes to a Persistent In Vivo Adduct Decay Profile Distinct from Hippurate Conjugation

In an in vivo study of benzoate-derived DNA adduction in mice, the decay of DNA adducts exhibited a biphasic profile. The initial fast decay was attributed to metabolism via hippurate, while the subsequent slow, persistent phase was linked to the presence of benzoyl glucuronide [1].

DNA adduct persistence In vivo metabolism Toxicology

High-Impact Research and Industrial Application Scenarios Requiring Benzoyl Glucuronide


Method Development and Validation for Benzoic Acid Quantification in ANDA Submissions

Analytical laboratories developing LC-MS/MS or HPLC methods for quantifying benzoic acid and its metabolites in pharmaceutical formulations or biological matrices require benzoyl glucuronide as a high-purity reference standard . Its use is critical for establishing method accuracy, precision, and specificity to meet regulatory guidelines for Abbreviated New Drug Applications (ANDAs), where traceability to a certified standard is mandatory.

Building and Validating QSAR Models for Predicting Acyl Glucuronide Reactivity and Toxicity

Computational chemists and DMPK scientists employ benzoyl glucuronide as a key data point in training sets for quantitative structure-activity relationship (QSAR) models. As an unsubstituted reference compound, its experimentally determined degradation rate (k) under physiological conditions [1] provides the foundational baseline for predicting the reactivity and potential toxicity of novel, substituted acyl glucuronide metabolites from drug candidates [2].

In Vitro Mechanistic Studies of Acyl Migration and Covalent Protein Binding

Researchers investigating the molecular mechanisms of idiosyncratic drug toxicity use benzoyl glucuronide as a well-defined, low-molecular-weight model compound. Its known degradation kinetics and electrophilic reactivity [1] make it an ideal substrate for studying the time-course of acyl migration and the formation of covalent adducts with model proteins like human serum albumin, providing insights applicable to more complex drug metabolites [3].

In Vivo Metabolism and Adduct Persistence Studies for Food and Environmental Safety

Toxicologists studying the fate of common preservatives like sodium benzoate utilize benzoyl glucuronide as a key analyte to differentiate between rapid detoxification (hippurate) and a slower, potentially more hazardous metabolic pathway. Quantifying the persistent benzoyl glucuronide fraction in tissues is essential for fully characterizing the long-term safety profile and risk assessment of benzoate exposure [4].

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